molecular formula C13H9FN4S B2980500 (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide CAS No. 1385419-77-1

(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide

Cat. No.: B2980500
CAS No.: 1385419-77-1
M. Wt: 272.3
InChI Key: UUWYWUJETVMTRS-UHFFFAOYSA-N
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Description

(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide is a heterocyclic compound featuring a 3-cyano-4-fluorophenyl group linked via a cyanamide bridge to a 2-methyl-1,3-thiazol-4-ylmethyl moiety. The structural complexity of this molecule arises from the combination of a fluorinated aromatic ring, a thiazole heterocycle, and a cyanamide functional group. The presence of electron-withdrawing groups (cyano, fluoro) and the thiazole ring may confer unique physicochemical properties, such as enhanced stability or reactivity, which could be relevant in pharmaceutical or agrochemical contexts .

Properties

IUPAC Name

(3-cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c1-9-17-11(7-19-9)6-18(8-16)12-2-3-13(14)10(4-12)5-15/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYWUJETVMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and thiazole precursors. The cyano group can be introduced through nucleophilic substitution reactions, often using cyanide salts under controlled conditions. The reaction conditions usually involve moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The cyano and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity/Applications
Target Compound Thiazole + Fluorophenyl Cyanamide, Cyano, Methyl ~291.3* Not reported (inferred CNS activity)
MTEP [3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine] Thiazole + Piperidine Ethynyl, Methyl 204.3 mGlu5 receptor antagonist
MPEP [2-methyl-6-(phenylethynyl)pyridine] Pyridine Ethynyl, Methyl 199.3 Anxiolytic, mGlu5 antagonist
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole + Benzoic acid Carboxylic acid, Methyl 219.3 Chemical intermediate
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Triazole + Fluorophenyl Thione, Amino 224.3 Synthetic intermediate

*Estimated based on substituents.

  • Thiazole Derivatives: The target compound shares the 2-methyl-1,3-thiazol-4-yl group with MTEP and benzoic acid derivatives (Table 1). However, the ethynyl linker in MTEP versus the methyl-cyanamide bridge in the target compound may lead to divergent pharmacological profiles.
  • Fluorophenyl Groups: The 3-cyano-4-fluorophenyl moiety distinguishes the target from simpler fluorophenyl analogs like the triazole-thione in .

Pharmacological and Physicochemical Properties

  • Receptor Binding : MTEP and MPEP demonstrate that thiazole and pyridine cores are critical for mGlu5 receptor antagonism . The target compound’s cyanamide group may sterically hinder receptor access compared to MTEP’s ethynyl-piperidine chain, though its fluorophenyl group could enhance hydrophobic interactions.
  • Physical Properties : Thiazole-containing benzoic acid derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit high melting points (~139–140°C) due to hydrogen-bonding capacity, suggesting the target compound may similarly display thermal stability . The cyanamide group’s polarity could improve aqueous solubility relative to MTEP’s lipophilic ethynyl-piperidine moiety.

Research Implications and Limitations

However, the lack of experimental data on the target’s receptor affinity, toxicity, or metabolic profile necessitates further investigation. Comparative studies focusing on cyanamide versus ethynyl or carboxylic acid substituents could clarify structure-activity relationships.

Biological Activity

The compound (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide is a thiazole-derived cyanamide that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C12H10FN5SC_{12}H_{10}FN_5S with a molecular weight of 273.30 g/mol. The structural representation includes a cyanamide functional group attached to a thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Reference
1Staphylococcus aureus0.25
2Escherichia coli0.50
3Pseudomonas aeruginosa0.75

These findings suggest that our compound may also possess antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria.

Enzyme Inhibition

Cyanamides are known for their ability to inhibit various enzymes. The compound has been studied for its inhibitory effects on cathepsins, which are cysteine proteases involved in protein degradation and have implications in cancer and osteoporosis. The following data summarizes the enzyme inhibition activities:

EnzymeIC50 (µM)Reference
Cathepsin K0.37
Cathepsin L0.45

These results indicate that the compound could be a potent inhibitor of these enzymes, which may lead to therapeutic applications in diseases characterized by excessive proteolysis.

Cytotoxicity and Safety Profile

Evaluating the safety profile of new compounds is crucial for their potential therapeutic use. Preliminary cytotoxicity assays have indicated that compounds with similar structures exhibit low toxicity levels:

  • Hemolytic Activity : Less than 5% hemolysis at concentrations up to 100 µg/mL.
  • Cytotoxicity : IC50 values greater than 60 µM indicate non-cytotoxic behavior towards human cell lines .

Case Studies

A recent study on related thiazole derivatives demonstrated significant antibacterial activity and low cytotoxicity, supporting the hypothesis that our compound may share these beneficial properties. In this study, derivatives were tested against common pathogens and showed promising results in both in vitro and in vivo models .

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